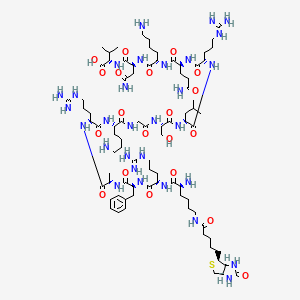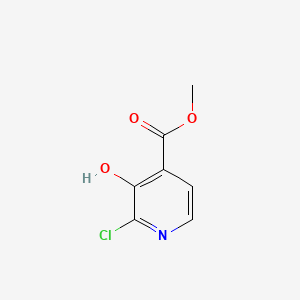
(4-Amino-benzyl)-urea
Vue d'ensemble
Description
(4-Amino-benzyl)-urea is an organic compound characterized by the presence of an amino group attached to a benzyl group, which is further connected to a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-benzyl)-urea typically involves the reaction of 4-aminobenzylamine with isocyanates or carbamates under controlled conditions. One common method is the reaction of 4-aminobenzylamine with phenyl isocyanate in an organic solvent such as dichloromethane, followed by purification through recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield while minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Amino-benzyl)-urea undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted urea derivatives.
Applications De Recherche Scientifique
(4-Amino-benzyl)-urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of bioactive compounds with potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of (4-Amino-benzyl)-urea involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the urea moiety can interact with various biological pathways, modulating cellular functions.
Comparaison Avec Des Composés Similaires
4-Aminobenzyl alcohol: Similar in structure but lacks the urea moiety.
4-Aminobenzylamine: Contains an additional amino group instead of the urea moiety.
4-Nitrobenzyl alcohol: Contains a nitro group instead of an amino group.
Uniqueness: (4-Amino-benzyl)-urea is unique due to the presence of both an amino group and a urea moiety, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry.
Propriétés
IUPAC Name |
(4-aminophenyl)methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c9-7-3-1-6(2-4-7)5-11-8(10)12/h1-4H,5,9H2,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYZJIDZPOLIHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654097 | |
| Record name | N-[(4-Aminophenyl)methyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182315-28-2 | |
| Record name | N-[(4-Aminophenyl)methyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 182315-28-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Q1: How do (4-Amino-benzyl)-urea derivatives interact with TRPV1 and what are the downstream effects of this interaction?
A1: The provided abstract [] states that this compound derivatives act as antagonists of the TRPV1 receptor. While the specific binding site and mechanism are not detailed in the abstract, antagonism generally implies that these compounds bind to TRPV1 and block its activation by agonists like capsaicin. This blockage prevents the downstream effects typically associated with TRPV1 activation, such as the sensation of pain.
Q2: What is the impact of structural modifications on the activity of this compound derivatives as TRPV1 antagonists?
A2: The abstract [] highlights that the research explored the structure-activity relationship (SAR) of these compounds. It states that various cyclic amine substituents at the 4-position of the benzyl group are well-tolerated when the core structure contains either an isoquinoline or indazole heterocycle. This suggests that these modifications retain the antagonistic activity against TRPV1. Furthermore, optimizing a lead compound (compound 45) for improved microsomal stability and oral bioavailability resulted in compound 58, showcasing how structural changes can impact not just in vitro potency but also in vivo pharmacokinetic properties [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Isopropylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B573704.png)


![N-[1-(1-Hydroxy-2-phenyl-ethyl)-piperidin-4-yl]-N-phenyl-propionamide](/img/structure/B573709.png)



